molecular formula C25H42N2O2S2 B12738583 2-Furanmethanamine, 5,5'-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl- CAS No. 138878-49-6

2-Furanmethanamine, 5,5'-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-

Cat. No.: B12738583
CAS No.: 138878-49-6
M. Wt: 466.7 g/mol
InChI Key: MYTVLVZQXNODTK-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound characterized by its unique structure, which includes furan rings and a nonanediylbis(thiomethylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multiple steps. One common method includes the reaction of furanmethanamine with a nonanediylbis(thiomethylene) precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, 5,5’-(1-methylethylidene)bis-
  • 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, N,N-dimethyl-

Uniqueness

2-Furanmethanamine, 5,5’-(1,9-nonanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific nonanediylbis(thiomethylene) linkage, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

138878-49-6

Molecular Formula

C25H42N2O2S2

Molecular Weight

466.7 g/mol

IUPAC Name

1-[5-[9-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]nonylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C25H42N2O2S2/c1-26(2)18-22-12-14-24(28-22)20-30-16-10-8-6-5-7-9-11-17-31-21-25-15-13-23(29-25)19-27(3)4/h12-15H,5-11,16-21H2,1-4H3

InChI Key

MYTVLVZQXNODTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCCCCCCCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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